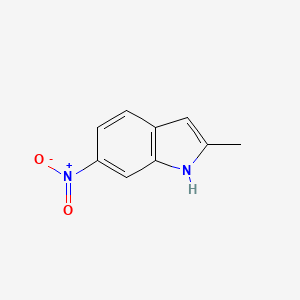

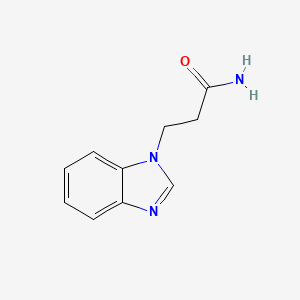

3-(1H-苯并咪唑-1-基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves condensation reactions, utilizing starting materials like o-phenylenediamines with carboxylic acids or their derivatives. For instance, a study on the synthesis and evaluation of benzimidazole-based Schiff base copper(II) complexes demonstrates the synthesis of compounds containing the benzimidazole moiety through Schiff base condensation (Paul et al., 2015). Another example includes the synthesis of benzimidazol-2-yl derivatives via reactions under microwave irradiation, showcasing the versatility of synthesis methods (Rashid et al., 2012).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by X-ray crystallography and spectroscopic methods. The crystal structure and DFT calculations, as seen in the study of crystal structure, DFT calculation, and Hirshfeld surface analysis, reveal insights into the geometry and intermolecular interactions of such compounds (Adardour et al., 2023).

Chemical Reactions and Properties

Benzimidazole derivatives participate in various chemical reactions, forming complexes with metals or undergoing transformations that highlight their reactive nature. For example, copper(II) complexes derived from benzimidazole-containing compounds exhibit significant interactions with DNA and show cytotoxic effects against certain cancer cell lines, underscoring their potential in medicinal chemistry (Paul et al., 2015).

Physical Properties Analysis

The physical properties of 3-(1H-Benzimidazol-1-yl)propanamide derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are often determined through experimental studies involving crystallography and spectroscopy.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, define the utility of benzimidazole derivatives. Their ability to form complexes with metals, as well as their biological activities, are of particular interest. Studies on their synthesis and biological evaluation, like those exploring their anticonvulsant and antifungal activities, provide valuable information on their chemical behavior and applications (Kamiński et al., 2015), (Zhang et al., 2012).

科学研究应用

抗菌活性

已合成3-(1H-苯并咪唑-1-基)丙酰胺衍生物,并对其抗菌活性进行了研究。例如,某些衍生物显示出对细菌和真菌的显著活性。具体来说,具有3-(1H-苯并咪唑-1-基)丙酰胺结构的化合物表现出抗革兰氏阳性细菌活性,并对特定真菌菌株显示出抗真菌效果(Evren, Yurttaş, & Yılmaz-Cankilic, 2020)。

细胞毒性和抗癌性能

这些化合物还被研究其细胞毒性和抗癌性能。某些3-(1H-苯并咪唑-1-基)丙酰胺衍生物显示出对各种癌细胞系的细胞毒性活性,表明它们有潜力作为化疗药物。例如,一些衍生物对人类白血病细胞显示出高细胞毒性,并对乳腺癌和子宫颈癌细胞系显示出有效性(Paul et al., 2015)。

抗惊厥性能

研究还表明3-(1H-苯并咪唑-1-基)丙酰胺衍生物具有潜在的抗惊厥性能。对结合乙酰苯咪唑和其他抗癫痫药物化学片段的化合物的研究表明这些衍生物作为有前途的新型混合抗惊厥剂(Kamiński et al., 2015)。

抗真菌活性

一些3-(1H-苯并咪唑-1-基)丙酰胺衍生物显示出显著的体外抗真菌活性。这些化合物对灰霉菌等真菌种类具有有效性,其效果优于一些标准抗真菌药物(Zhang, Zhou, Li, & Jiang, 2012)。

属性

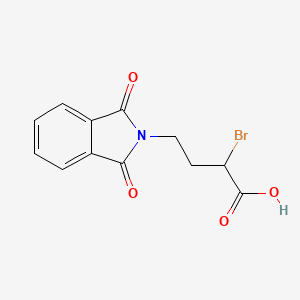

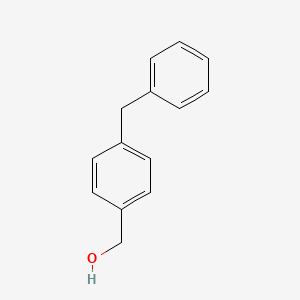

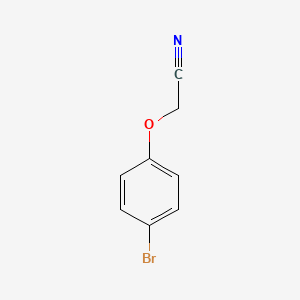

IUPAC Name |

3-(benzimidazol-1-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-10(14)5-6-13-7-12-8-3-1-2-4-9(8)13/h1-4,7H,5-6H2,(H2,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTOCMNYFMMLILL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348646 |

Source

|

| Record name | 3-(1H-benzimidazol-1-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26663756 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(1H-benzimidazol-1-yl)propanamide | |

CAS RN |

22492-17-7 |

Source

|

| Record name | 3-(1H-benzimidazol-1-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。